5-broMo-N-propylpyridine-3-sulfonaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 g/mol . It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a propyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-propylpyridine-3-sulfonamide typically involves the bromination of N-propylpyridine-3-sulfonamide. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of primary amines.
Scientific Research Applications
5-Bromo-N-propylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The compound may inhibit enzyme activity by forming stable complexes or by interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a propyl group.
5-Bromo-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of a propyl group.
5-Chloro-N-propylpyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-N-propylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1266868-12-5 |
---|---|
Molecular Formula |
C8H11BrN2O2S |
Molecular Weight |
279.152 |
IUPAC Name |
5-bromo-2-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
VNGHITJHOKCQDL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C=C1S(=O)(=O)N)Br |
Synonyms |
5-broMo-N-propylpyridine-3-sulfonaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.